7-Methoxy-4-azaspiro[2.5]octane
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-methoxy-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-5-9-8(6-7)3-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
MHGFAYQHXSQDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method typically involves the use of starting materials such as 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by steps including substitution, hydrogenation, cyclization, and reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Methoxy-4-azaspiro[2.5]octane is a chemical compound with a molecular weight of 141.21 . While specific applications of this compound are not detailed in the provided search results, related compounds such as 4-oxa-7-azaspiro[2.5] octane and its derivatives have notable uses in pharmaceutical chemistry and scientific research .
Applications of related compounds:
- 4-oxa-7-azaspiro[2.5]octane: This is a widely used medical intermediate, useful in the preparation of LRRK2 kinase inhibitors for treating Parkinson's disease, GPR43 receptor agonists for treating diabetes, obesity, and inflammatory bowel disease, and IRAK4 inhibitors for treating inflammatory conditions .
- 4-Oxa-7-azaspiro[2.5]octan-6-one: It is used as a building block in the synthesis of complex organic molecules, studied for its potential biological activities, and explored for potential therapeutic applications, including as a precursor in drug synthesis. It can also be oxidized, reduced, and used in substitution reactions.
- Derivatives of 4-Oxa-7-azaspiro[2.5]octan-6-one: Some derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria and anticancer activity against lung, breast, and cervical cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations:
Benzyl groups (e.g., in 4-Benzyl-7-oxa-4-azaspiro[2.5]octane) introduce steric hindrance, which could limit reactivity in sterically demanding reactions but improve binding affinity in biological targets .
Heteroatom Influence :
- 4-Aza vs. 4-Oxa : The nitrogen atom in this compound confers basicity, enabling protonation under acidic conditions, whereas oxygen analogs (e.g., 4-oxa derivatives) lack this property.
- Diaza Systems : Compounds with dual nitrogen atoms (e.g., 7-Benzyl-4,7-diazaspiro[2.5]octane) exhibit enhanced coordination chemistry, making them useful in metal-catalyzed reactions .
Ring Size and Strain :
- The spiro[2.5]octane system introduces significant angular strain due to the small 2-membered ring, which may affect stability. In contrast, spiro[5.2]octane (e.g., 7-Azaspiro[5.2]octane) features a less strained 5-membered ring, improving thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
